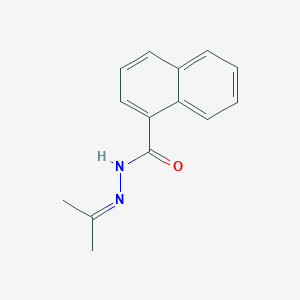
N'-(propan-2-ylidene)naphthalene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(propan-2-ylidene)naphthalene-1-carbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring attached to a carbohydrazide group, with an isopropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(propan-2-ylidene)naphthalene-1-carbohydrazide can be synthesized through the reaction of naphthalene-1-carbohydrazide with acetone under acidic or basic conditions. The reaction typically involves the condensation of the hydrazide with the carbonyl compound, leading to the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for N’-(propan-2-ylidene)naphthalene-1-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(propan-2-ylidene)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a wide range of derivatives .
Scientific Research Applications
N’-(propan-2-ylidene)naphthalene-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N’-(propan-2-ylidene)naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N’-(propan-2-ylidene)benzenesulfonohydrazide: Similar in structure but with a benzene ring instead of naphthalene.
N’-(propan-2-ylidene)thiophene carbohydrazide: Contains a thiophene ring instead of naphthalene.
Uniqueness
N’-(propan-2-ylidene)naphthalene-1-carbohydrazide is unique due to its naphthalene ring, which imparts specific chemical and physical properties. This makes it suitable for applications where aromatic stability and specific electronic properties are required .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)naphthalene-1-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10(2)15-16-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,16,17) |
InChI Key |
YPMXUGXVMSKDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


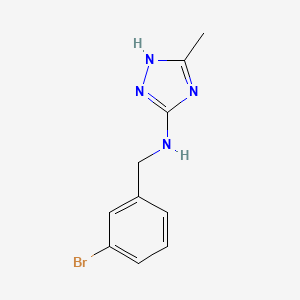
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12479907.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12479924.png)
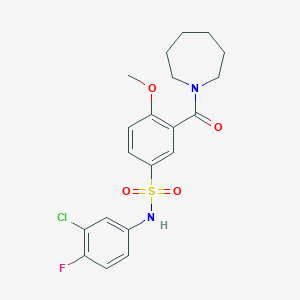
![4-(3-fluorophenyl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12479941.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12479942.png)
![3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479943.png)
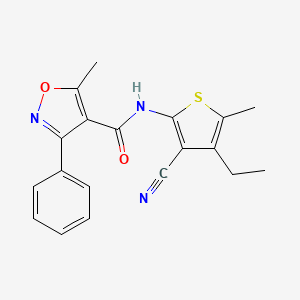
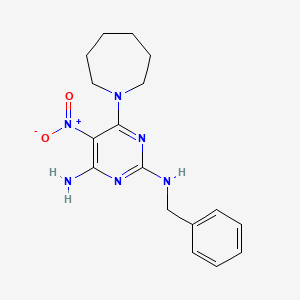
![N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide](/img/structure/B12479966.png)
![N-{3-[(E)-morpholin-4-yldiazenyl]phenyl}acetamide](/img/structure/B12479971.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12479972.png)
![Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B12479980.png)
![2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide](/img/structure/B12479981.png)
